molecular formula C20H19N5O2S B13394038 2-(3-Nitrophenyl)-3-piperazin-1-ylmethylbenzo-[d]imidazo[2,1-b]thiazole

2-(3-Nitrophenyl)-3-piperazin-1-ylmethylbenzo-[d]imidazo[2,1-b]thiazole

Cat. No.: B13394038
M. Wt: 393.5 g/mol
InChI Key: DFIWGHRAIZLHJM-UHFFFAOYSA-N
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Description

2-(3-Nitrophenyl)-3-piperazin-1-ylmethylbenzo-[d]imidazo[2,1-b]thiazole is a complex heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Nitrophenyl)-3-piperazin-1-ylmethylbenzo-[d]imidazo[2,1-b]thiazole typically involves a multi-step process. One common method involves the condensation of 2-aminobenzothiazole with 3-nitrobenzaldehyde in the presence of a suitable catalyst. This is followed by the cyclization of the intermediate product with piperazine under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This method is advantageous as it reduces reaction times and energy consumption, making the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-(3-Nitrophenyl)-3-piperazin-1-ylmethylbenzo-[d]imidazo[2,1-b]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which may exhibit different biological activities .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.

    Medicine: Explored for its anticancer and anti-inflammatory activities, showing promise in preclinical studies.

Mechanism of Action

The mechanism of action of 2-(3-Nitrophenyl)-3-piperazin-1-ylmethylbenzo-[d]imidazo[2,1-b]thiazole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes and receptors, leading to the disruption of cellular processes in pathogens or cancer cells. The compound’s ability to bind to DNA and interfere with replication and transcription processes is also a key aspect of its mechanism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Nitrophenyl)-3-piperazin-1-ylmethylbenzo-[d]imidazo[2,1-b]thiazole stands out due to its unique combination of a nitrophenyl group and a piperazine moiety, which enhances its biological activity and specificity. This structural uniqueness contributes to its potential as a lead compound in drug development .

Properties

Molecular Formula

C20H19N5O2S

Molecular Weight

393.5 g/mol

IUPAC Name

2-(3-nitrophenyl)-1-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]benzothiazole

InChI

InChI=1S/C20H19N5O2S/c26-25(27)15-5-3-4-14(12-15)19-17(13-23-10-8-21-9-11-23)24-16-6-1-2-7-18(16)28-20(24)22-19/h1-7,12,21H,8-11,13H2

InChI Key

DFIWGHRAIZLHJM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC2=C(N=C3N2C4=CC=CC=C4S3)C5=CC(=CC=C5)[N+](=O)[O-]

Origin of Product

United States

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